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Compound of Interest

Capramide, 2,6-diamino-n-
Compound Name:
hexadecyl-

Cat. No.: B1675725

Disclaimer: The specific compound "Capramide, 2,6-diamino-n-hexadecyl-" does not
correspond to a recognized or widely documented ceramide-like molecule in the existing
scientific literature. Therefore, this technical guide will focus on the broader class of synthetic
ceramide analogs, providing a comprehensive overview of their design, biological activities,
and the experimental methodologies used to evaluate their potential as therapeutic agents. The
information presented is intended for researchers, scientists, and drug development
professionals.

Introduction

Ceramides are a class of lipid molecules composed of a sphingosine backbone N-acylated with
a fatty acid. They are integral components of the cell membrane and act as critical signaling
molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and
senescence.[1][2] The diverse biological functions of ceramides have made them an attractive
target for therapeutic intervention, particularly in oncology and dermatology. However, the
inherent biophysical properties of natural ceramides, such as their high hydrophobicity and
poor solubility, limit their direct therapeutic application. This has spurred the development of
synthetic ceramide-like molecules, or ceramide analogs, designed to mimic the biological
activities of natural ceramides while possessing improved physicochemical properties for better
drug delivery and efficacy.[3]

Design and Synthesis of Ceramide-Like Molecules
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The rational design of ceramide-like molecules involves modifications to the sphingosine
backbone, the acyl chain, or both. These modifications aim to enhance solubility, increase
bioavailability, and improve target specificity.

A common synthetic strategy involves the N-acylation of a modified sphingoid base. For
example, novel ceramide analogs have been synthesized by acylating serinol, diethanolamine,
or propanolamine with various fatty acids like myristic, palmitic, or oleic acid.[3] These
modifications can significantly increase the water solubility of the resulting compounds by over
100-fold compared to natural ceramides.[3] Another approach involves introducing aromatic
systems or sulfonamide and amide groups into the ceramide side chain or backbone to
potentially increase anti-proliferative activity and stability.[4][5]

Biological Activities and Therapeutic Potential

Ceramide-like molecules have demonstrated significant potential in various therapeutic areas,
most notably in cancer treatment and skin barrier repair.

Anti-Cancer Activity

A variety of anti-cancer drugs exert their effects by elevating endogenous ceramide levels,
which in turn induces apoptosis in tumor cells.[3] Synthetic ceramide analogs have been
developed to directly trigger these pro-apoptotic signaling pathways, bypassing the need for
upstream signaling events that generate endogenous ceramide.[3] These analogs have been
shown to induce apoptosis in a range of cancer cell lines, including neuroblastoma, glioma,
medulloblastoma, and adenocarcinoma.[3] Notably, some analogs exhibit selective toxicity
towards rapidly dividing cancer cells while sparing quiescent or differentiated cells.[3]

Skin Barrier Repair

In dermatology, ceramides are crucial for maintaining the integrity of the stratum corneum and
its barrier function. A deficiency in ceramides is associated with various skin conditions,
including atopic dermatitis and psoriasis.[6] Topical application of ceramide-containing
formulations can help restore the skin barrier, reduce transepidermal water loss (TEWL), and
improve skin hydration.[6] Ceramide-like molecules are being explored for their potential to
offer enhanced skin penetration and efficacy in barrier repair formulations.
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Quantitative Data on the Biological Effects of
Ceramide Analogs

The following table summarizes quantitative data from studies on various ceramide analogs,

highlighting their therapeutic potential.

Ceramide Analog

Cell Line/Model

Effect

Quantitative
Measurement

N-(2-hydroxy-1-
(hydroxymethyl)ethyl)-
palmitoylamide (C16-

Human
neuroblastoma,

glioma,

Induction of apoptosis

Apoptosis induced
within 60 minutes of

_ medulloblastoma, and incubation
serinol) )
adenocarcinoma cells
Primary Effusion
) 2.5- to 4.0-fold
Lymphoma (PEL) cell Increase in ) )
Analog 315 ] ) ] increase in total
lines (BCBL-1 and intracellular ceramides )
intracellular ceramides
BCP-1)
Primary Effusion
) 2.5- to 4.0-fold
Lymphoma (PEL) cell Increase in ) )
Analog 403 increase in total

lines (BCBL-1 and
BCP-1)

intracellular ceramides

intracellular ceramides

2,6-diamino-N-([1-(1-
oxotridecyl)-2-
piperidinyllmethyl)hex
anamide (NPC 15437)

CH(R)C5 hamster

ovary cells

Increased nuclear
accumulation of

daunorubicin

6- to 10-fold increase
with 75 uM NPC
15437 for1 h

2,6-diamino-N-([1-(1-
oxotridecyl)-2-
piperidinyllmethyl)hex
anamide (NPC 15437)

CH(R)C5 hamster

ovary cells

Decreased LD90 for

etoposide

4-fold decrease with
75 UM NPC 15437

2,6-diamino-N-([1-(1-
oxotridecyl)-2-
piperidinyllmethyl)hex
anamide (NPC 15437)

CH(R)C5 hamster

ovary cells

Decreased LD50 for

vincristine

2.5-fold decrease with
75 UM NPC 15437
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Experimental Protocols
Synthesis of a Ceramide Analog (Representative
Example)

The synthesis of ceramide analogs often involves standard peptide coupling reactions. For
instance, the synthesis of analog 315 was achieved through the following steps[4]:

Coupling Reaction: Boc-serine (N-(tert-butoxycarbonyl)-d-serine) is coupled with

tetradecylamine.

e Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole
(HOBt) are used as coupling reagents, with N-methyl-morpholine as a base.

e Solvent: Tetrahydrofuran (THF) is used as the solvent.

» Deprotection: The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield
the free amine.

o Final Reaction: The resulting amine is reacted with salicylaldehyde in the presence of
sodium hydroxide in methanol to produce the final analog 315.

In Vitro Apoptosis Assay

To assess the pro-apoptotic activity of ceramide analogs, the following protocol is commonly
employed]3]:

e Cell Culture: Human cancer cell lines (e.g., neuroblastoma, glioma) are cultured in
appropriate media.

o Treatment: Cells are incubated with varying concentrations of the ceramide analog for a
specified duration (e.g., 60 minutes).

o Apoptosis Detection: Apoptosis can be quantified using various methods, such as:

o Annexin V/Propidium lodide (PI) Staining: Cells are stained with fluorescently labeled
Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell
membrane) and PI (which stains the nucleus of late apoptotic/necrotic cells).
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o Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3) is
measured using colorimetric or fluorometric substrates.

e Analysis: Stained cells are analyzed by flow cytometry to determine the percentage of
apoptotic cells.

Signaling Pathways

Ceramides act as second messengers in a complex network of signaling pathways that
regulate key cellular decisions. A simplified overview of a pro-apoptotic ceramide signaling
pathway is depicted below.

Caption: A simplified diagram of a ceramide-mediated apoptotic signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the development and evaluation of
novel ceramide-like molecules.

Caption: A typical experimental workflow for the development of ceramide-like molecules.

Conclusion

Ceramide-like molecules represent a promising class of therapeutic agents with potential
applications in oncology, dermatology, and beyond. Their design allows for the circumvention of
the limitations associated with natural ceramides, offering enhanced solubility, stability, and
biological activity. Continued research into the synthesis of novel analogs and a deeper
understanding of their mechanisms of action will be crucial for translating the therapeutic
potential of these molecules into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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